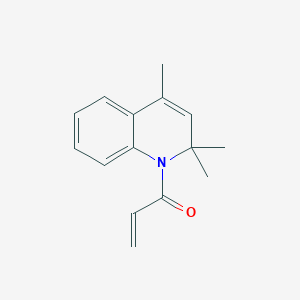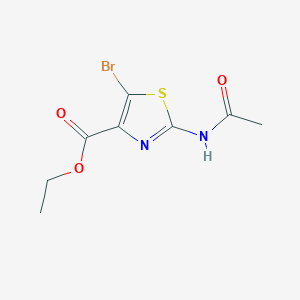
1,4,8,11-Tetraazacyclotetradecane-1,4,8-triacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,8,11-Tetraazacyclotetradecane-1,4,8-triacetic acid is a macrocyclic compound that belongs to the class of polyaza polycarboxylic acids. This compound is known for its ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,8,11-Tetraazacyclotetradecane-1,4,8-triacetic acid typically involves the cyclization of linear polyamines with appropriate carboxylate groups. One common method includes the reaction of 1,4,8,11-Tetraazacyclotetradecane with bromoacetic acid under basic conditions to introduce the triacetic acid groups .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar cyclization and carboxylation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time .
化学反应分析
Types of Reactions
1,4,8,11-Tetraazacyclotetradecane-1,4,8-triacetic acid undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions.
Substitution: Reacts with halogenated compounds to introduce different functional groups.
Protonation/Deprotonation: Exhibits multiple protonation states depending on the pH.
Common Reagents and Conditions
Complexation: Metal salts (e.g., CuSO₄, ZnCl₂) in aqueous or organic solvents.
Substitution: Halogenated compounds (e.g., bromoacetic acid) under basic conditions.
Protonation/Deprotonation: Acidic or basic solutions to adjust pH.
Major Products Formed
Metal Complexes: Stable coordination compounds with various metal ions.
Substituted Derivatives: Compounds with different functional groups introduced via substitution reactions.
科学研究应用
1,4,8,11-Tetraazacyclotetradecane-1,4,8-triacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: Investigated for its potential in chelation therapy to remove heavy metals from biological systems.
Medicine: Explored for its use in diagnostic imaging as a contrast agent due to its ability to form stable metal complexes.
Industry: Utilized in the synthesis of advanced materials and catalysts.
作用机制
The mechanism of action of 1,4,8,11-Tetraazacyclotetradecane-1,4,8-triacetic acid primarily involves its ability to chelate metal ions. The nitrogen atoms in the macrocyclic ring and the carboxylate groups coordinate with metal ions, forming stable complexes. This chelation process can influence various molecular targets and pathways, depending on the specific metal ion involved .
相似化合物的比较
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid: Another polyaza polycarboxylic acid with a smaller ring size.
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: A methylated derivative with different chemical properties.
Uniqueness
1,4,8,11-Tetraazacyclotetradecane-1,4,8-triacetic acid is unique due to its larger ring size and the presence of three acetic acid groups, which enhance its ability to form stable complexes with a wide range of metal ions. This makes it particularly valuable in applications requiring strong and selective metal chelation .
属性
IUPAC Name |
2-[4,8-bis(carboxymethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N4O6/c21-14(22)11-18-6-2-7-20(13-16(25)26)10-9-19(12-15(23)24)5-1-3-17-4-8-18/h17H,1-13H2,(H,21,22)(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZALZWMPSMALQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(CCCN(CCN(C1)CC(=O)O)CC(=O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452813 |
Source


|
| Record name | 1,4,8,11-Tetraazacyclotetradecane-1,4,8-triacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121433-27-0 |
Source


|
| Record name | 1,4,8,11-Tetraazacyclotetradecane-1,4,8-triacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[(4-Chlorophenyl)methyl]carbamoyl}benzamide](/img/structure/B14292999.png)
![3,3'-Bis(4-methylphenyl)-6,6'-bi[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14293002.png)


![Octyl[tris(pentanoyloxy)]stannane](/img/structure/B14293039.png)




![1-[3-(4-Hydroxy-3-methoxyphenyl)propyl]pyrrolidine-2,5-dione](/img/structure/B14293050.png)
![N,N-Dimethyl-4-[(E)-(2-methyl-1H-benzimidazol-6-yl)diazenyl]aniline](/img/structure/B14293054.png)

